2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H13NO4S/c1-16-10-4-2-9(3-5-10)8-12-11(13)6-7-17(12,14)15/h2-5H,6-8H2,1H3 |
InChI Key |
GCRHNURUUNJTTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves the reaction of 4-methoxybenzylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
The thiazolidine-1,1,3-trione scaffold is versatile, with modifications at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: 4-Methoxyphenylmethyl group (hypothetical in target compound): Likely increases lipophilicity compared to the core, enhancing membrane permeability. Methoxy groups are electron-donating, which may stabilize aromatic interactions in biological targets . Fluorine (in 3-fluorophenyl analogue): Introduces electronegativity, improving metabolic stability by resisting oxidative degradation . Methylaminoethylphenyl: The polar amino group improves aqueous solubility, critical for drug formulation .
Pharmacological Relevance
- Core Structure : The 1λ⁶,2-thiazolidine-1,1,3-trione motif is a sulfonamide isostere, often used in protease inhibitors or enzyme modulators due to its hydrogen-bonding capacity .
- 4-Methoxyphenyl Derivatives : Compounds like Astemizole (an antihistamine) and Formoterol (a bronchodilator) utilize 4-methoxyphenyl groups for receptor binding and selectivity . This suggests the target compound may share similar target affinity.
Potential Industrial Use
Biological Activity
2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione is an organic compound notable for its unique thiazolidine ring structure, which incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula : C11H13NO4S
- Molecular Weight : Approximately 255.29 g/mol
- Structure : The compound features a thiazolidine ring that contributes to its biological activity.
Research indicates that this compound may inhibit specific enzymes involved in crucial biochemical pathways. Its mechanism of action includes interactions with molecular targets that regulate various physiological functions. Notably, it has shown promise in inhibiting certain protein phosphatases that play roles in cell signaling pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structure | Key Features |
|---|---|---|
| Isothiazolidin-3-one 1,1-dioxide | Isothiazolidin | Contains sulfur and nitrogen; used in medicinal chemistry |
| 5-Phenyl-1lambda6,2-thiadiazolidine-1,1,3-trione | Thiadiazolidine | Similar ring structure; studied for anticancer properties |
| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Thiadiazolidinone | Exhibits antibacterial activity; used in pharmaceuticals |
The unique thiazolidine structure of the compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for 2-[(4-Methoxyphenyl)methyl]-1λ⁶,2-thiazolidine-1,1,3-trione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxybenzylamine with a thiazolidine precursor. Key steps include:
- Step 1 : Formation of the thiazolidine ring via cyclization under acidic conditions (e.g., HCl in ethanol at 60–80°C).
- Step 2 : Introduction of the trione moiety using sulfonation agents like chlorosulfonic acid, followed by oxidation.
Optimization requires precise control of: - Temperature : Elevated temperatures (70–90°C) improve cyclization efficiency but may risk side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces byproduct formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure .
Yield improvements (up to 75–85%) are achievable via continuous flow chemistry, reducing reaction times .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:
- ¹H NMR : Identifies the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) and thiazolidine protons (δ 4.1–4.5 ppm for SCH₂) .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and sulfonyl (S=O) peaks at ~1150–1250 cm⁻¹ .
- HRMS : Validates the molecular ion ([M+H]⁺) with <2 ppm error .
X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Q. What structural features influence the compound’s reactivity and biological activity?
- Methodological Answer : Key features include:
- Thiazolidine-1,1,3-trione core : The electron-deficient sulfur atoms enhance electrophilicity, enabling nucleophilic attacks .
- 4-Methoxybenzyl substituent : The methoxy group improves lipophilicity, aiding membrane permeability in biological systems .
- Steric hindrance : Bulky substituents on the thiazolidine ring modulate interaction with enzymatic targets .
These features are validated via comparative studies with analogs (e.g., fluorophenyl or chlorophenyl derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) using guidelines like NIH’s Assay Guidance Manual.
- Purity issues : Re-evaluate compound purity via HPLC (≥98% purity required) and confirm absence of degradation products .
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement .
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) reduces false positives .
Q. What computational strategies model the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes:
- Docking : Focus on the thiazolidine trione core as a hydrogen-bond acceptor with catalytic residues (e.g., serine hydrolases) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .
QSAR models prioritize analogs by correlating substituent electronegativity (Hammett σ values) with activity .
Q. How can environmental stability and degradation pathways be assessed for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Hydrolysis studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure; identify byproducts via HRMS .
- Ecotoxicity : Test acute toxicity in Daphnia magna (EC₅₀) and biodegradability via OECD 301B assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
